5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridine is a compound with the molecular weight of 134.18 . The compound is in liquid form .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine involves several key steps. One of the key steps is a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas . Another key step is an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia .Molecular Structure Analysis
The IUPAC name for this compound is 5,6,7,8-tetrahydro [1,6]naphthyridine . The InChI code for this compound is 1S/C8H10N2/c1-2-7-6-9-5-3-8 (7)10-4-1/h1-2,4,9H,3,5-6H2 .Chemical Reactions Analysis
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been found to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This makes it an attractive target for antiviral chemotherapy .Physical And Chemical Properties Analysis
The compound has a molecular weight of 134.18 . It is stored at room temperature and is in liquid form .Scientific Research Applications
Synthesis and Antimicrobial Activities
The research into "5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride" and its derivatives has primarily focused on synthesizing novel compounds with potential antimicrobial activities. Studies have demonstrated the synthesis of various analogues and their evaluation against different bacterial strains, highlighting the compound's significance in developing new antibacterial agents. For instance, the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated potent antibacterial activity, showcasing the compound's utility in creating effective antimicrobial agents (Matsumoto et al., 1984; Suzuki et al., 1980).
Chemical Synthesis and Structure Elucidation
Research has also delved into the chemical synthesis and structural elucidation of compounds related to "5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride," aiming to understand their chemical properties and potential applications further. This includes studies on the synthesis of various naphthyridine derivatives and exploring their chemical structures through different analytical techniques. Such research contributes to the broader knowledge of naphthyridine compounds and their potential utility in various scientific applications (Hirose et al., 1982).
Application in Base Catalysis
Some studies have explored the application of naphthyridine derivatives in base catalysis, indicating the versatility of these compounds beyond their antimicrobial properties. This includes the synthesis of bimacrocyclic concave pyridines or concave 1,8-naphthyridines and investigating their basicity and activity in catalyzing chemical reactions. Such research demonstrates the potential of "5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride" derivatives in catalysis and organic synthesis, providing insights into their broader applications in chemical research (Liebig & Lüning, 2014).
Potential Antitumor Activity
Further research has investigated the potential antitumor activities of naphthyridine derivatives, highlighting another significant area of application for "5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride" related compounds. The synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones and their evaluation against cancer cell lines have shown promising results, suggesting the potential of these compounds in developing new anticancer drugs. This area of research opens up possibilities for the compound's application in cancer therapy and drug development (Insuasty et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFQEUBFUZJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CN=C21)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride |
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